
1-Nitro-8-phenoxyacridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Nitro-8-phenoxyacridine is a chemical compound belonging to the acridine family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine. Acridine derivatives have been actively researched due to their potential therapeutic properties, including anticancer, antibacterial, and antiviral activities .
Preparation Methods
The synthesis of 1-Nitro-8-phenoxyacridine typically involves the nitration of 8-phenoxyacridine. One common method includes the reaction of 8-phenoxyacridine with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position .
Industrial production methods may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial synthesis .
Chemical Reactions Analysis
1-Nitro-8-phenoxyacridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The phenoxy group can undergo oxidation reactions to form corresponding quinones or other oxidized products.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of other acridine derivatives and can be used in various organic transformations.
Mechanism of Action
The mechanism of action of 1-Nitro-8-phenoxyacridine primarily involves its interaction with DNA. The compound intercalates between the base pairs of double-stranded DNA, disrupting the helical structure and interfering with essential biological processes such as replication and transcription. This intercalation is driven by charge transfer and π-stacking interactions .
Comparison with Similar Compounds
1-Nitro-8-phenoxyacridine can be compared with other acridine derivatives such as acriflavine and proflavine. While all these compounds share the acridine core structure, this compound is unique due to the presence of both nitro and phenoxy substituents, which confer distinct chemical and biological properties .
Similar compounds include:
Acriflavine: Known for its antibacterial properties.
Proflavine: Used as an antiseptic and in cancer research.
9-Aminoacridine: Studied for its anticancer and antimicrobial activities.
Properties
CAS No. |
57580-69-5 |
|---|---|
Molecular Formula |
C19H12N2O3 |
Molecular Weight |
316.3 g/mol |
IUPAC Name |
1-nitro-8-phenoxyacridine |
InChI |
InChI=1S/C19H12N2O3/c22-21(23)18-10-4-8-16-14(18)12-15-17(20-16)9-5-11-19(15)24-13-6-2-1-3-7-13/h1-12H |
InChI Key |
KZHYLNSBADUIIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC3=C2C=C4C(=N3)C=CC=C4[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


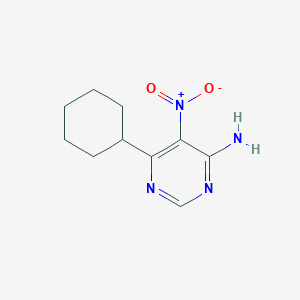
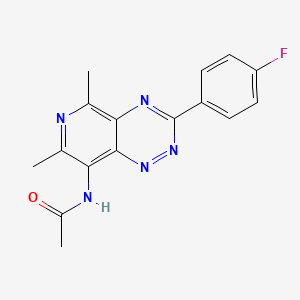
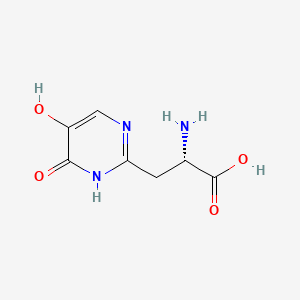
![Ethyl (8-((4-(N,N-diethylsulfamoyl)phenethyl)amino)-2,3-diphenylpyrido[2,3-b]pyrazin-6-yl)carbamate](/img/structure/B12919781.png)
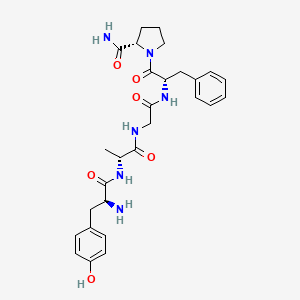
![N-[7-(Benzyloxy)-3-methyl-1H-indol-5-yl]-N-(prop-2-en-1-yl)acetamide](/img/structure/B12919788.png)
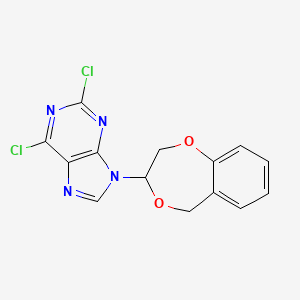
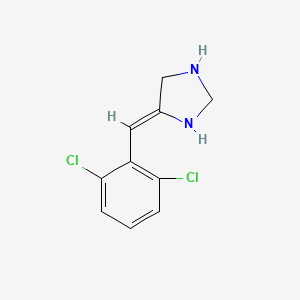
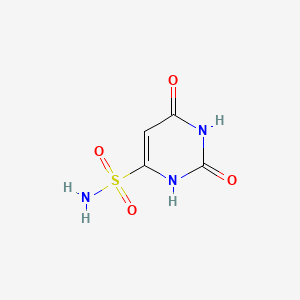
![4-Chloro-2-phenyl-5-[2-(propan-2-ylidene)hydrazinyl]pyridazin-3(2h)-one](/img/structure/B12919822.png)
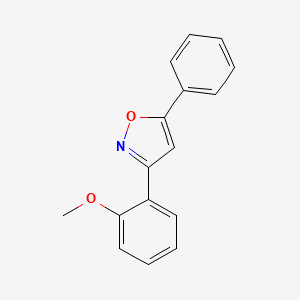
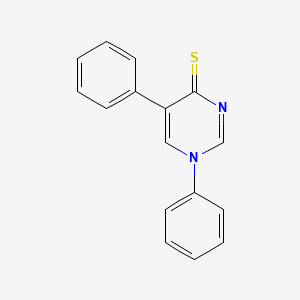
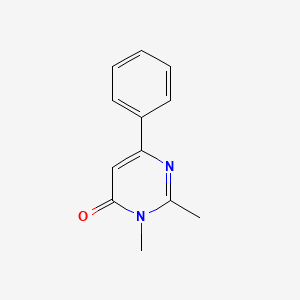
![3-phenylisoxazolo[5,4-d]pyrimidin-4(5H)-one](/img/structure/B12919840.png)
